Allosteric hDAT Inhibition Potency: Z1078601926 vs. DAM-001
Z1078601926 demonstrates superior allosteric inhibitory potency against hDAT compared to the only other characterized allosteric hDAT inhibitor, DAM-001 (Z236004662). Under equivalent assay conditions—presence of the orthosteric ligand nomifensine—Z1078601926 achieved an IC50 of 0.527 μM [1], whereas DAM-001 exhibited an IC50 of 1.026 μM [2].
| Evidence Dimension | hDAT allosteric inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.527 μM (95% CI: 0.284–0.988 μM) |
| Comparator Or Baseline | DAM-001 (Z236004662): 1.026 μM (95% CI: 0.616–1.769 μM) |
| Quantified Difference | Z1078601926 is ~1.95-fold more potent |
| Conditions | Fluorescence-based neurotransmitter uptake assay; nomifensine present as orthosteric ligand |
Why This Matters
Procurement of the weaker analog DAM-001 would require approximately twice the compound mass to achieve the same level of hDAT inhibition, increasing per-experiment cost and potentially reducing assay signal-to-noise.
- [1] Deng S, Zhang H, Gou R, et al. Structure-Based Discovery of a Novel Allosteric Inhibitor against Human Dopamine Transporter. J Chem Inf Model. 2023;63(14):4458-4467. View Source
- [2] Ye X, et al. Discovery of a new allosteric inhibitor for human dopamine transporter by physics-based modeling and experimental validation. Eur J Med Chem. 2026;303:118403. View Source
